



# **Application of Dermalex in an Ex-Vivo Atopic Dermatitis Skin Model**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Ex-vivo human skin explant models serve as a valuable platform for preclinical assessment of topical therapeutics, bridging the gap between in vitro cell cultures and in vivo clinical trials.[1] These models maintain the complex three-dimensional structure and cellular diversity of human skin, including keratinocytes, fibroblasts, and resident immune cells, allowing for the evaluation of a product's efficacy in a more physiologically relevant environment.[2] This document provides detailed application notes and protocols for evaluating the efficacy of a topical formulation, exemplified by **Dermalex**, in an ex-vivo skin model designed to mimic the characteristics of Atopic Dermatitis (AD).

Atopic Dermatitis is a chronic inflammatory skin condition characterized by impaired skin barrier function and an overactive immune response.[3][4] Key pathological features include reduced expression of essential skin barrier proteins like filaggrin and loricrin, and elevated levels of pro-inflammatory cytokines, such as Interleukin-4 (IL-4), Interleukin-13 (IL-13), and Tumor Necrosis Factor-alpha (TNF- $\alpha$ ).[2][3][5][6][7] Consequently, an effective topical treatment for AD would be expected to restore barrier function and attenuate the inflammatory cascade.

These protocols outline the induction of an AD-like phenotype in healthy human skin explants and subsequent assessment of **Dermalex**'s potential to modulate key biomarkers associated with skin barrier integrity and inflammation.



# Experimental Protocols Preparation of Human Ex-Vivo Skin Explants

This protocol describes the preparation of human skin explants from donor tissue for cultivation.

#### Materials:

- Freshly obtained human skin from elective surgeries (e.g., abdominoplasty, mammoplasty) stored in a sterile transport medium.
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Amphotericin B.
- Sterile phosphate-buffered saline (PBS).
- Surgical scalpel, forceps, and scissors.
- Dermatome.
- 6-well culture plates.
- Sterile stainless steel or nylon mesh grids.

#### Procedure:

- Upon receipt, wash the skin tissue extensively with sterile PBS.
- Carefully remove subcutaneous fat and any other underlying tissue using a sterile scalpel.
- Use a dermatome to obtain split-thickness skin sections of approximately 500-800 μm.
- Cut the dermatomed skin into 1 cm x 1 cm explants.
- Place a sterile stainless steel or nylon mesh grid into each well of a 6-well culture plate.
- Add supplemented DMEM to each well until the mesh is covered, but the top surface remains exposed to the air (air-liquid interface).



- Carefully place one skin explant, dermal side down, onto the mesh in each well.
- Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.
- Change the culture medium every 48 hours.

## **Induction of Atopic Dermatitis-Like Phenotype**

This protocol details the induction of an inflammatory and barrier-disrupted state in the skin explants, simulating atopic dermatitis.

#### Materials:

- Prepared human skin explants in culture.
- Recombinant human Interleukin-4 (IL-4) and Interleukin-13 (IL-13).
- 4% Sodium Lauryl Sulfate (SLS) solution in sterile water.

#### Procedure:

- After an initial 24-hour stabilization period in culture, topically apply 100 μL of 4% SLS solution to the epidermal surface of the skin explants for 4 hours to induce barrier disruption.
   [3]
- Gently wash the explants with sterile PBS to remove the SLS.
- Replace the culture medium with fresh medium supplemented with a cocktail of proinflammatory cytokines, typically IL-4 (50 ng/mL) and IL-13 (50 ng/mL), to induce a Th2mediated inflammatory response characteristic of AD.[2][6]
- Incubate the explants for 48 hours to allow for the development of the AD-like phenotype. A
  subset of explants should be maintained in a non-supplemented medium to serve as a
  baseline control.

## **Application of Dermalex and Sample Collection**

## Methodological & Application





This protocol describes the topical application of the test product and subsequent sample collection for analysis.

#### Materials:

- AD-like skin explants.
- Dermalex formulation.
- Positive control (e.g., a topical corticosteroid like Betamethasone).
- Vehicle control (the base formulation of **Dermalex** without active ingredients).
- Sterile applicators.
- RNA stabilization solution (e.g., RNAlater).
- 4% Paraformaldehyde (PFA) solution.
- Liquid nitrogen.

#### Procedure:

- Following the 48-hour induction period, topically apply a standardized amount (e.g., 2 mg/cm²) of **Dermalex**, the positive control, or the vehicle control to the epidermal surface of the AD-like explants.
- A group of AD-like explants should remain untreated to serve as the disease control.
- Incubate the treated explants for a further 24-48 hours.
- At the end of the treatment period, collect the culture medium from each well for cytokine analysis.
- Harvest the skin explants. For each explant, it can be divided for different analyses:
  - Gene Expression Analysis: Place a portion in an RNA stabilization solution for subsequent RNA extraction and qRT-PCR.



- Histology and Immunohistochemistry: Fix a portion in 4% PFA for 24 hours, followed by embedding in paraffin.
- Protein Analysis: Snap-freeze a portion in liquid nitrogen for subsequent protein extraction and Western blot or ELISA.

## **Endpoint Analysis**

The following analyses are performed to quantify the effects of the treatment on skin barrier and inflammation markers.

- Transepidermal Water Loss (TEWL): Prior to harvesting, TEWL can be measured using a
  Tewameter to assess skin barrier function. An increase in TEWL indicates a compromised
  barrier.[8][9]
- Cytokine Quantification (ELISA): The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) in the collected culture medium can be quantified using commercially available ELISA kits.
- Gene Expression Analysis (qRT-PCR): RNA is extracted from the skin tissue, and qRT-PCR is performed to measure the relative gene expression of key inflammatory markers (e.g., TNF, IL6, IL8) and skin barrier proteins (e.g., FLG, LOR).
- Protein Expression (Immunohistochemistry/Immunofluorescence): Paraffin-embedded sections are stained with antibodies against filaggrin and loricrin to visualize and quantify the expression and localization of these crucial barrier proteins.[3][7]

## **Quantitative Data Summary**

The following tables present hypothetical but representative data based on published studies on topical treatments for AD in ex-vivo models.

Table 1: Effect of **Dermalex** on Pro-Inflammatory Cytokine Secretion



| Treatment Group                                                                        | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-8 (pg/mL) |
|----------------------------------------------------------------------------------------|---------------|--------------|--------------|
| Healthy Control                                                                        | 50 ± 8        | 120 ± 15     | 250 ± 30     |
| AD Model (Untreated)                                                                   | 350 ± 40      | 800 ± 65     | 1500 ± 120   |
| AD Model + Vehicle                                                                     | 340 ± 35      | 780 ± 70     | 1450 ± 110   |
| AD Model + Dermalex                                                                    | 150 ± 20      | 350 ± 40     | 600 ± 55     |
| AD Model + Positive<br>Control                                                         | 120 ± 15      | 280 ± 30     | 450 ± 40     |
| *Data are presented<br>as Mean ± SEM. p <<br>0.05 compared to AD<br>Model (Untreated). |               |              |              |

Table 2: Effect of **Dermalex** on Skin Barrier Gene and Protein Expression



| Treatment<br>Group                                                            | FLG (Relative<br>Gene<br>Expression) | LOR (Relative<br>Gene<br>Expression) | Filaggrin (%<br>Positive<br>Staining) | Loricrin (%<br>Positive<br>Staining) |
|-------------------------------------------------------------------------------|--------------------------------------|--------------------------------------|---------------------------------------|--------------------------------------|
| Healthy Control                                                               | 1.00 ± 0.12                          | 1.00 ± 0.10                          | 95 ± 5                                | 92 ± 6                               |
| AD Model<br>(Untreated)                                                       | 0.35 ± 0.05                          | 0.40 ± 0.06                          | 30 ± 8                                | 35 ± 7                               |
| AD Model +<br>Vehicle                                                         | 0.38 ± 0.06                          | 0.42 ± 0.05                          | 32 ± 6                                | 38 ± 8                               |
| AD Model +<br>Dermalex                                                        | 0.75 ± 0.08                          | 0.80 ± 0.09                          | 70 ± 10                               | 75 ± 9                               |
| AD Model + Positive Control                                                   | 0.85 ± 0.10                          | 0.88 ± 0.11                          | 80 ± 7                                | 82 ± 6                               |
| *Data are presented as Mean ± SEM. p < 0.05 compared to AD Model (Untreated). |                                      |                                      |                                       |                                      |

Table 3: Effect of **Dermalex** on Skin Barrier Function

| Treatment Group                                                               | Transepidermal Water Loss (TEWL)<br>(g/m²/h) |
|-------------------------------------------------------------------------------|----------------------------------------------|
| Healthy Control                                                               | 8 ± 2                                        |
| AD Model (Untreated)                                                          | 45 ± 5                                       |
| AD Model + Vehicle                                                            | 44 ± 6                                       |
| AD Model + Dermalex                                                           | 20 ± 4                                       |
| AD Model + Positive Control                                                   | 15 ± 3                                       |
| *Data are presented as Mean ± SEM. p < 0.05 compared to AD Model (Untreated). |                                              |



# Visualizations Signaling Pathways and Experimental Workflow









Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]



- 3. Articles [kosmoscience.com]
- 4. Atopic Dermatitis | Preclinical Dermatology Research [qima-lifesciences.com]
- 5. Cytokines and the Skin Barrier [mdpi.com]
- 6. Atopic Dermatitis Studies through In Vitro Models PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of Filaggrin, Loricrin, and Involucrin by IL-4, IL-13, IL-17A, IL-22, AHR, and NRF2: Pathogenic Implications in Atopic Dermatitis PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the Effect of Skin Preparation Pads on Transepidermal Water Loss in Ex Vivo Human Skin PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application of Dermalex in an Ex-Vivo Atopic Dermatitis Skin Model]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b162357#applying-dermalex-in-ex-vivo-skin-explant-models]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com